3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrophenyl]disulfanyl]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKOGSBRWFFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)SSC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester typically involves the reaction of 3,3’-dithiobis[6-nitrobenzoic acid] with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves primary amines and is carried out at pH 7-9.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium dithionite.
Major Products:
Amide Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Scientific Research Applications
Chemistry:
- Used in spectrophotometric assays to measure thiol group concentrations.
- Acts as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology:
- Employed in enzymatic assays to study enzyme kinetics and mechanisms.
- Utilized in protein modification and labeling experiments.
Medicine:
- Investigated for potential applications in drug delivery systems.
- Used in the development of diagnostic assays for various diseases.
Industry:
- Applied in the manufacturing of specialized biochemical reagents.
- Used in quality control processes to ensure the purity and functionality of products.
Mechanism of Action
The primary mechanism of action of 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester involves its ability to react with thiol groups. The succinimide ester groups react with primary amines to form stable amide bonds, making it a valuable tool for protein modification and labeling. The nitro groups can also participate in redox reactions, adding to the compound’s versatility in various biochemical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Disuccinimidyl Esters with Disulfide Linkers
3,3'-Dithiobispropanoic acid bis(N-hydroxysuccinimide ester) (DSP)
- CAS Number : 57757-57-0
- Molecular Formula : C₁₄H₁₆N₂O₈S₂
- Molecular Weight : 404.41 g/mol
- Key Features: Shorter spacer (propanoic acid backbone) compared to DTNB-NHS. Disulfide bond enables cleavage under reducing conditions (e.g., DTT, TCEP) . Reacts with primary amines for crosslinking proteins or peptides.
- Applications : Reversible protein conjugation in structural biology .
| Parameter | DTNB-NHS | DSP |
|---|---|---|
| Spacer Length | ~10.9 Å (aromatic nitrobenzoic acid) | ~6.5 Å (aliphatic propanoic acid) |
| Cleavability | Disulfide bond (reducible) | Disulfide bond (reducible) |
| Solubility | Limited in aqueous buffers | Requires organic solvents |
| Reactivity | Amine-specific | Amine-specific |
Disuccinimidyl Esters with Non-Cleavable Linkers
Disuccinimidyl suberate (DSS)
- CAS Number : 68528-80-3
- Molecular Formula : C₁₆H₂₀N₂O₈
- Molecular Weight : 368.34 g/mol
- Key Features: 8-carbon suberate spacer (non-cleavable). Hydrophobic, requiring DMSO or DMF for solubilization.
- Applications : Stable crosslinking of membrane proteins or antibody-antigen complexes .
| Parameter | DTNB-NHS | DSS |
|---|---|---|
| Spacer Length | ~10.9 Å | ~11.4 Å (suberate) |
| Cleavability | Reducible (S-S) | Non-cleavable |
| Functional Groups | Nitrobenzoic acid (UV-active) | Aliphatic linker |
Thiol-Reactive Analogues
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
- CAS Number : 69-78-3
- Molecular Formula : C₁₄H₈N₂O₈S₂
- Molecular Weight : 396.35 g/mol
- Key Features :
- Applications : Quantifying free thiol groups in proteins .
| Parameter | DTNB-NHS | DTNB |
|---|---|---|
| Reactivity | Amine-specific (NHS esters) | Thiol-specific (disulfide exchange) |
| UV Activity | Nitro groups (λmax ~340 nm) | TNB anion (λmax ~412 nm) |
| Applications | Protein crosslinking | Thiol quantification |
Water-Soluble Analogues
3,3′-Dithiobis[sulfosuccinimidylpropionate] (DTSSP)
- CAS Number : 81069-02-5
- Molecular Formula : C₁₈H₂₀N₂O₁₄S₄ (sulfo-NHS modification)
- Molecular Weight : ~668.63 g/mol
- Key Features :
- Applications : Crosslinking in aqueous environments (e.g., cell-surface proteins).
| Parameter | DTNB-NHS | DTSSP |
|---|---|---|
| Solubility | Organic solvents required | Water-soluble |
| Reactivity | Amine-specific | Amine-specific |
| Spacer | Aromatic nitrobenzoic acid | Aliphatic sulfosuccinimide |
Biological Activity
3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester, often referred to as DTNB-NHS, is a chemical compound widely utilized in biochemical research, particularly for its ability to quantify thiol groups in proteins and other biological samples. This compound is a derivative of 3,3'-dithiobis[6-nitrobenzoic acid] (DTNB), which is commonly used in spectrophotometric assays.
- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrophenyl]disulfanyl]-2-nitrobenzoate
- Molecular Formula : C₁₄H₈N₂O₈S₂
- Molecular Weight : 396.35 g/mol
- CAS Number : 60129-38-6
DTNB-NHS primarily targets thiol groups (-SH) in proteins through a disulfide exchange reaction. The interaction leads to the formation of mixed disulfides between the compound and the thiol groups, enabling the quantification of thiol concentrations via spectrophotometric methods. The resulting product, 2-nitro-5-thiobenzoate anion (TNB²⁻), exhibits a strong absorbance at 412 nm, making it suitable for analytical applications.
Pharmacokinetics and Biochemical Pathways
The pharmacokinetics of DTNB-NHS involve its reaction with thiol groups under mild alkaline conditions. The compound's bioavailability can be inferred from the quantification of TNB²⁻ produced during the reaction. This characteristic makes DTNB-NHS a valuable tool in studying enzyme activities and protein modifications.
Applications in Biological Research
- Quantification of Thiols : DTNB-NHS is extensively used to measure thiol concentrations in various biological samples, aiding in studies related to oxidative stress and redox biology.
- Enzyme Activity Assays : It serves as a reagent for measuring the activity of enzymes that utilize acetyl-CoA as an acetyl donor.
- Protein Modification Studies : The compound is beneficial for investigating post-translational modifications involving cysteine residues.
Comparative Analysis with Similar Compounds
| Compound Name | Functionality | Key Applications |
|---|---|---|
| DTNB | Thiol quantification | Spectrophotometric assays |
| N-Hydroxysuccinimide Esters | Reactivity with amines | Bioconjugation |
| Dithiobis[2-nitrobenzoic acid] | Thiol reactivity | Similar applications as DTNB |
DTNB-NHS stands out due to its dual functionality; it combines the thiol-reactive properties of DTNB with the amine-reactive properties of succinimide esters, enhancing its versatility in biochemical research.
Case Study 1: Thiol Quantification in Cancer Research
A study investigated the role of thiols in cancer cell lines using DTNB-NHS to quantify reduced glutathione levels. The results indicated that altered thiol levels correlated with increased oxidative stress markers in malignant cells, highlighting the importance of thiols in cancer biology .
Case Study 2: Enzyme Activity Assessment
Research utilizing DTNB-NHS demonstrated its utility in measuring the activity of acetyl-CoA-dependent enzymes. The study found that varying concentrations of substrates influenced enzyme kinetics significantly, providing insights into metabolic pathways affected by thiol modifications .
Case Study 3: Protein Interaction Studies
In another study, DTNB-NHS was employed to explore protein-protein interactions involving cysteine residues. The findings suggested that specific disulfide bonds formed during interactions were crucial for maintaining protein stability and function .
Q & A
Q. What is the synthetic route for preparing 3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester, and how does its structure influence cross-linking efficiency?
The compound is synthesized by reacting 6-nitrobenzoic acid derivatives with succinimide ester groups via disulfide bond formation. Its bis(succinimide) ester groups target primary amines (e.g., lysine residues) in proteins under physiological pH (7–8), forming stable amide bonds. The disulfide bridge allows cleavage under reducing conditions (e.g., β-mercaptoethanol or DTT), enabling reversible cross-linking. Hydrophilicity and spacer length (determined by the dithiobis backbone) affect membrane impermeability and selectivity for extracellular protein domains, as demonstrated in erythrocyte membrane studies .
Q. How does this compound compare to other homobifunctional NHS esters (e.g., DSS, BS3) in protein cross-linking applications?
Unlike hydrophobic cross-linkers like DSS, the hydrophilic 6-nitrobenzoic acid backbone enhances solubility in aqueous buffers, reducing aggregation. However, its disulfide bond introduces redox sensitivity, unlike non-cleavable analogs (e.g., BS3). Comparative studies show similar efficiency in cross-linking extracellular domains (e.g., band 3 protein dimerization in erythrocytes), but cleavage kinetics must be optimized to avoid over-reduction .
Q. What analytical techniques are recommended for verifying cross-linking efficiency and identifying reaction byproducts?
SDS-PAGE under non-reducing conditions confirms cross-linked dimers/oligomers, while reduction with DTT restores monomers. Mass spectrometry (MS) detects exact molecular weights of cross-linked peptides, but unexpected products (e.g., intramolecular loops or hydrolyzed esters) may arise due to competing reactions with water or thiols. Use LC-MS/MS with collision-induced dissociation (CID) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in cross-linking data, such as unexpected bands on SDS-PAGE or incomplete cleavage?
Unexpected bands may arise from non-specific interactions or hydrolysis of the NHS ester. To mitigate this:
- Optimize reaction time (30–60 minutes at 4–25°C) and pH (7.5–8.5).
- Include quenching agents (e.g., Tris buffer) post-reaction.
- For incomplete cleavage, test alternative reductants (e.g., TCEP instead of DTT) or adjust reduction time (1–2 hours at 37°C) .
Q. What experimental design considerations are critical for studying membrane protein interactions using this cross-linker?
- Membrane impermeability : Confirm extracellular targeting by comparing cross-linking in intact cells vs. lysed membranes. Use impermeant controls (e.g., sulfo-NHS esters).
- Cross-linker concentration : Titrate from 0.1–2 mM to balance specificity and efficiency.
- Redox environment : Include antioxidants (e.g., ascorbate) to prevent premature disulfide cleavage in live-cell studies .
Q. How does the nitro group in 6-nitrobenzoic acid impact the compound’s reactivity and spectroscopic detection?
The nitro group enhances electrophilicity of the NHS ester, accelerating amine reactivity. It also provides a UV-Vis absorption peak at ~340 nm, enabling spectrophotometric quantification of unreacted cross-linker. However, the nitro moiety may interfere with fluorescence-based assays, requiring alternative detection methods (e.g., MS or immunoblotting) .
Q. What strategies are effective in resolving side reactions with cysteine residues during cross-linking?
While the compound primarily targets amines, residual reactivity with cysteine thiols can occur. To suppress this:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
